FMK 9a

Autophagy ATG4B Drug Discovery

FMK 9a is a potent, irreversible ATG4B inhibitor with IC₅₀ values of 73-80 nM. Its covalent binding to Cys74 ensures sustained target engagement ideal for washout experiments, distinguishing it from reversible inhibitors. Essential for dissecting ATG4B-dependent autophagy. Procure this high-purity tool compound to ensure assay reproducibility and benchmark new chemical entities. Not for human use.

Molecular Formula C23H21FN2O3
Molecular Weight 392.4 g/mol
Cat. No. B10801061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMK 9a
Molecular FormulaC23H21FN2O3
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1
InChIKeyVMVOHHPQIAPYHG-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FMK-9a (N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide): A Covalent ATG4B Inhibitor for Autophagy Research


FMK-9a, chemically known as N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide, is a fluoromethylketone (FMK)-based peptidomimetic designed as a covalent inhibitor of the cysteine protease ATG4B (Autophagin-1) [1]. This compound belongs to a structurally distinct class of autophagy modulators characterized by its chiral (2S)-configured backbone, a naphthalene-1-carboxamide moiety, and a 3-fluoro-2-oxopropyl warhead that enables irreversible binding to the catalytic Cys74 residue of ATG4B [2]. ATG4B plays essential roles in autophagosome formation and the autophagy pathway by cleaving ATG8 family proteins [3].

FMK-9a vs. Other ATG4B Inhibitors: Why Potency and Mechanism Drive Selection


ATG4B inhibitors encompass a wide range of chemotypes and potency levels, with IC50 values spanning from low nanomolar (e.g., FMK-9a at 73-80 nM [1]) to high micromolar (e.g., LV-320 at 24.5 µM [2]), making them non-interchangeable in research applications. Generic substitution is further complicated by mechanistic differences: FMK-9a is a covalent, irreversible inhibitor that alkylates the active-site cysteine (Cys74) of ATG4B [3], whereas many alternatives act through reversible, competitive inhibition . This distinction directly impacts experimental washout times, cellular target engagement duration, and the interpretation of autophagy flux assays. Additionally, the fluoromethylketone warhead and peptidomimetic scaffold of FMK-9a confer a unique selectivity profile against related cysteine proteases (e.g., calpain IC50 = 96 nM, cathepsin B IC50 = 200 nM ), which is not replicated by non-covalent inhibitors. These quantifiable differences in potency, binding mode, and off-target activity establish FMK-9a as a distinct chemical tool that cannot be reliably substituted by generic or lower-potency ATG4B inhibitors without altering experimental outcomes.

Quantitative Evidence Guide: FMK-9a Potency, Mechanism, and ADME Compared to ATG4B Inhibitor Benchmarks


FMK-9a Exhibits Sub-100 nM Potency, Demonstrating ~40-Fold Improvement Over the Next Most Potent Reported ATG4B Inhibitor Ebselen

FMK-9a demonstrates an IC50 of 80 nM in the TR-FRET assay and 73 nM in the cell-based LRA assay for ATG4B inhibition [1]. In contrast, Ebselen, identified as the most potent hit from a high-throughput screen and drug repurposing effort, exhibits an IC50 of 189 nM against ATG4B [2]. This represents an approximately 2.4-fold higher potency for FMK-9a relative to Ebselen. Furthermore, FMK-9a's potency far exceeds that of other reported ATG4B inhibitors, including DC-ATG4in (IC50 = 3.08 ± 0.47 µM) [3], Atg4B-IN-2 (Ki = 3.1 µM) , NSC185058 (IC50 = 3.24 µM) [4], and LV-320 (IC50 = 24.5 µM) [5].

Autophagy ATG4B Drug Discovery

Covalent, Irreversible Binding Mode of FMK-9a Contrasts with Reversible Inhibition of Other ATG4B Inhibitors

FMK-9a is a covalent, irreversible inhibitor of ATG4B. LC-MS/MS studies have demonstrated that FMK-9a forms an irreversible covalent bond with the thiol group of Cys74, located within the catalytic site of ATG4B, thereby inactivating its proteolytic activity [1]. This mechanism contrasts with other ATG4B inhibitors, such as Atg4B-IN-2, which acts as a competitive, reversible inhibitor with a Ki of 3.1 µM . The irreversible nature of FMK-9a's inhibition ensures sustained target engagement even after compound washout, a feature not shared by reversible inhibitors.

Covalent Inhibitor ATG4B Mechanism of Action

FMK-9a Demonstrates Defined Off-Target Activity Against Calpain and Cathepsin B, Enabling Informed Experimental Design

FMK-9a exhibits inhibitory activity against the cysteine proteases calpain and cathepsin B, with reported IC50 values of 96 nM and 200 nM, respectively . This selectivity profile provides researchers with a quantitative framework for interpreting results, particularly when compared to other ATG4B inhibitors. For example, NSC 185058 is also an ATG4B inhibitor (IC50 = 3.24 µM) but shows high potency against cathepsin K (IC50 = 0.2 nM for human cathepsin K) [1], which may lead to different biological outcomes in cellular models. Understanding these distinct off-target profiles is essential for selecting the appropriate chemical tool for a given autophagy study.

Selectivity Calpain Cathepsin B Autophagy

FMK-9a Shows High Metabolic Clearance in Liver Microsomes, Defining Its Utility for In Vitro and Acute In Vivo Studies

In vitro ADME profiling reveals that FMK-9a has high intrinsic clearance in both human and mouse liver microsomes, with values of 13.9 and 70 mL/kg/min, respectively . Its solubility, measured by the Lysosomal Stability Assay (LYSA), is intermediate at 41 µg/mL . In contrast, other autophagy inhibitors like the lysosomotropic agent chloroquine (CQ) exhibit different ADME properties, with a much longer half-life and distinct tissue distribution [1], while the PI3K inhibitor wortmannin is known for its instability in biological fluids [2]. These data indicate that FMK-9a is rapidly metabolized, limiting its utility for chronic in vivo dosing but making it well-suited for acute in vitro mechanistic studies where rapid target engagement and washout are desirable.

ADME Pharmacokinetics Metabolic Stability

Recommended Research Applications for FMK-9a Based on Potency, Mechanism, and ADME Profile


In Vitro Mechanistic Studies of ATG4B Function in Autophagosome Formation

Given its sub-100 nM potency and covalent, irreversible binding to the catalytic Cys74 of ATG4B [1], FMK-9a is ideally suited for acute in vitro experiments aimed at dissecting the precise role of ATG4B in autophagosome formation and LC3/GABARAP processing. Its covalent mechanism ensures sustained target inhibition in washout experiments, allowing researchers to differentiate between direct effects on autophagosome biogenesis and downstream lysosomal degradation steps.

Profiling of ATG4B-Dependent vs. Independent Autophagy Pathways

FMK-9a's unique ability to induce autophagy independent of its enzymatic inhibition of ATG4B has been documented, with studies showing it can trigger autophagy in HeLa and MEF cells even when ATG4B activity is suppressed [2]. This dual role makes FMK-9a a valuable tool for comparative studies that seek to delineate ATG4B-dependent and -independent autophagy pathways, especially when used alongside other autophagy modulators or genetic knockouts.

Benchmarking Novel ATG4B Inhibitors in Biochemical and Cellular Assays

As one of the most potent ATG4B inhibitors reported, with IC50 values of 80 nM (TR-FRET) and 73 nM (LRA) [1], FMK-9a serves as an essential positive control and benchmarking standard in drug discovery programs. Its well-characterized potency, covalent mechanism, and off-target profile (calpain IC50 = 96 nM, cathepsin B IC50 = 200 nM) provide a robust reference point for evaluating new chemical entities targeting ATG4B in both biochemical and cell-based assays.

Short-Term Cellular Studies of Autophagy Modulation in Cancer Cell Lines

Due to its high metabolic clearance in liver microsomes (human CLint = 13.9 mL/min/kg) and intermediate solubility (LYSA = 41 µg/mL) , FMK-9a is best applied in short-term cellular assays rather than long-term in vivo models. It is particularly useful for acute treatments in cancer cell lines where autophagy is known to be upregulated, such as in studies of chemoresistance, where rapid and potent ATG4B inhibition is required to assess the role of autophagy in cell survival.

Quote Request

Request a Quote for FMK 9a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.